
3-Hydroxy-2-methyl-3-phenylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methyl-3-phenylbutanenitrile is an organic compound with the molecular formula C11H13NO It is a nitrile derivative that features a hydroxyl group, a methyl group, and a phenyl group attached to a butanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-3-phenylbutanenitrile can be achieved through several methods. One common approach involves the reaction of benzyl cyanide with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic addition of the cyanide ion to the carbonyl group of acetone, followed by protonation to yield the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
3-Hydroxy-2-methyl-3-phenylbutanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-2-methyl-3-phenylbutanenitrile.
Reduction: The nitrile group can be reduced to form the corresponding amine, 3-hydroxy-2-methyl-3-phenylbutylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.
Major Products Formed
Oxidation: 3-oxo-2-methyl-3-phenylbutanenitrile
Reduction: 3-hydroxy-2-methyl-3-phenylbutylamine
Substitution: 3-chloro-2-methyl-3-phenylbutanenitrile (when using SOCl2)
科学的研究の応用
3-Hydroxy-2-methyl-3-phenylbutanenitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Hydroxy-2-methyl-3-phenylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions contribute to the compound’s biological activity and its potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-Hydroxy-2-methylbutanenitrile: Lacks the phenyl group, resulting in different reactivity and applications.
3-Hydroxy-3-phenylbutanenitrile:
2-Methyl-3-phenylbutanenitrile: Lacks the hydroxyl group, leading to different reactivity and applications.
Uniqueness
3-Hydroxy-2-methyl-3-phenylbutanenitrile is unique due to the presence of all three functional groups (hydroxyl, methyl, and phenyl) on the butanenitrile backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
105041-69-8 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
3-hydroxy-2-methyl-3-phenylbutanenitrile |
InChI |
InChI=1S/C11H13NO/c1-9(8-12)11(2,13)10-6-4-3-5-7-10/h3-7,9,13H,1-2H3 |
InChIキー |
JFCXWLWDDNDPIN-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)C(C)(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




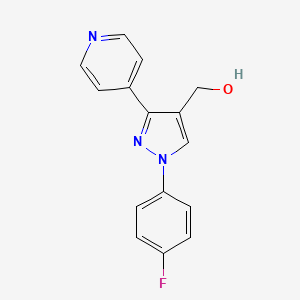
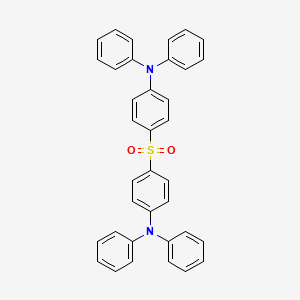
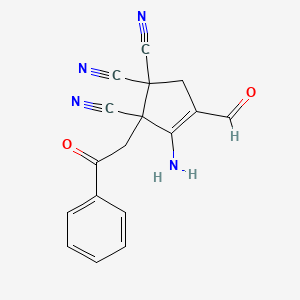
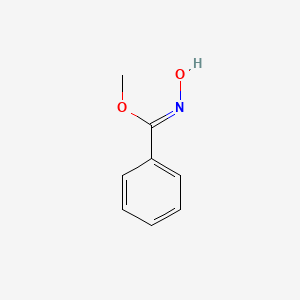
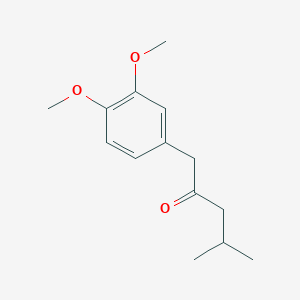
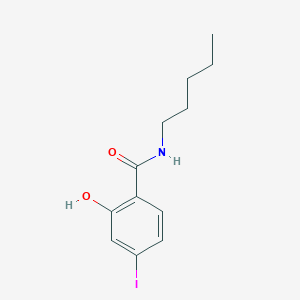
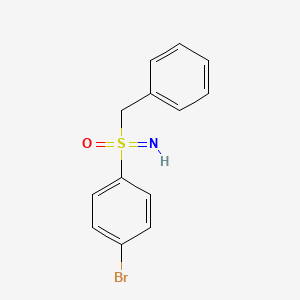


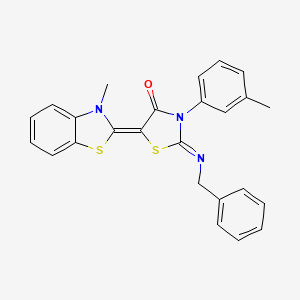
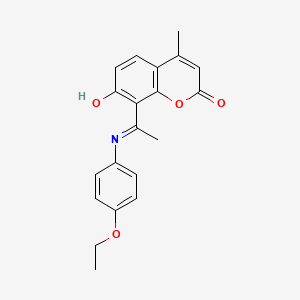
![2-Methoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14137639.png)
